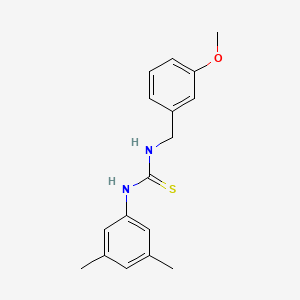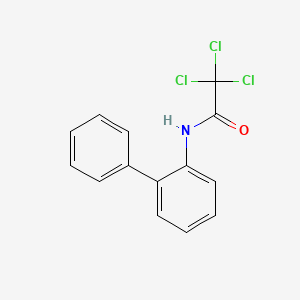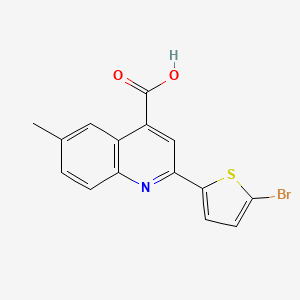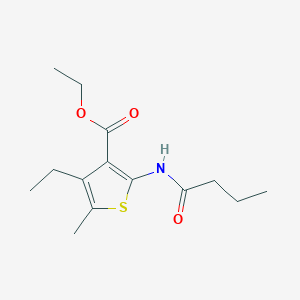
ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as A-769662, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent activator of AMP-activated protein kinase (AMPK), which is an enzyme that plays a critical role in regulating cellular energy homeostasis.
作用機序
Ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a potent activator of AMPK, which is an enzyme that plays a critical role in regulating cellular energy homeostasis. AMPK is activated in response to cellular stress such as low energy levels or oxidative stress. Once activated, AMPK promotes energy production by increasing glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein synthesis and lipid synthesis.
Biochemical and Physiological Effects:
Activation of AMPK by ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In animal models, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to improve glucose uptake and insulin sensitivity, decrease plasma triglyceride levels, and reduce liver fat accumulation. Additionally, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is its potency as an AMPK activator. This compound has been shown to be more potent than other commonly used AMPK activators such as AICAR and metformin. Additionally, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to be selective for the AMPK pathway, which reduces the potential for off-target effects. However, one limitation of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are a number of potential future directions for the study of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. One area of research involves the development of more potent and selective AMPK activators based on the structure of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. Additionally, further studies are needed to determine the long-term effects of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate on metabolic and inflammatory diseases. Finally, the potential use of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate as a tool for studying the role of AMPK in cellular physiology and disease pathogenesis should be explored.
合成法
The synthesis of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate involves a multi-step process that has been described in detail in the literature. The first step involves the reaction of ethyl 2-bromo-4-ethyl-5-methylthiophene-3-carboxylate with butyryl chloride in the presence of a base. This reaction results in the formation of ethyl 2-(butyrylamino)-4-ethyl-5-methylthiophene-3-carboxylate. The final step involves the oxidation of the thioether group to form the target compound, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate.
科学的研究の応用
Ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the treatment of metabolic disorders such as obesity and type 2 diabetes. ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to improve glucose uptake and insulin sensitivity in animal models of these diseases. Additionally, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
特性
IUPAC Name |
ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-5-8-11(16)15-13-12(14(17)18-7-3)10(6-2)9(4)19-13/h5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXCNAXCDZHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)CC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)

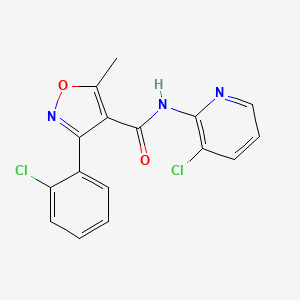

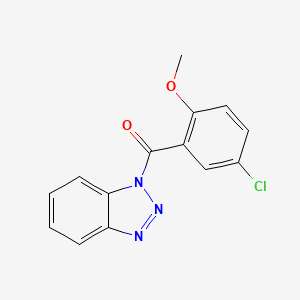
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)

